1,2-Bfpedp
Description
However, without a CAS number, structural formula, or synthesis details, a definitive introduction cannot be provided .
Properties
CAS No. |
105856-26-6 |
|---|---|
Molecular Formula |
C14H14Cl2F2N2Pt |
Molecular Weight |
514.3 g/mol |
IUPAC Name |
1,2-bis(4-fluorophenyl)ethane-1,2-diamine;platinum(2+);dichloride |
InChI |
InChI=1S/C14H14F2N2.2ClH.Pt/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10;;;/h1-8,13-14H,17-18H2;2*1H;/q;;;+2/p-2 |
InChI Key |
FKGJZSQJYLRBIT-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)N)N)F.[Cl-].[Cl-].[Pt+2] |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)N)N)F.[Cl-].[Cl-].[Pt+2] |
Other CAS No. |
105990-74-7 |
Synonyms |
(1,2-bis(4-fluorophenyl)ethylenediamine)dichloroplatinum(II) (1,2-bis(4-fluorophenyl)ethylenediamine)dichloroplatinum(II), (SP-4-3)-(R*,S*) isomer 1,2-BFPEDP |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Inferences :
- DOPO derivatives are valued for their high flame-retardant efficiency and lower environmental toxicity compared to halogenated alternatives. If This compound shares structural features with DOPO, it may exhibit similar benefits.
- Bridged or phenethyl-modified DOPO compounds (as in ) often enhance thermal stability and compatibility with polymer matrices.
Recommendations for Further Research
To address the knowledge gaps, the following steps are advised:
Consult authoritative databases (e.g., SciFinder, Reaxys) for This compound ’s CAS number and peer-reviewed studies.
Compare its properties with established organophosphorus flame retardants (e.g., DOPO, TPP, resorcinol bisphosphate).
Evaluate its environmental and toxicological profiles relative to regulatory standards (e.g., EPA, REACH) .
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